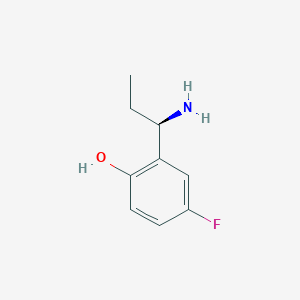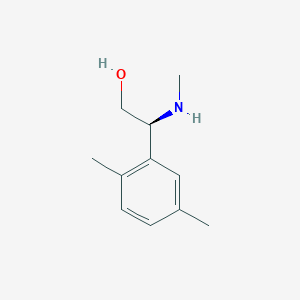
(S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features a phenyl ring substituted with two methyl groups and an ethan-1-ol backbone with a methylamino group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylphenylacetic acid and methylamine.
Formation of Intermediate: The acid is converted to its corresponding acid chloride using thionyl chloride.
Amidation: The acid chloride reacts with methylamine to form the corresponding amide.
Reduction: The amide is reduced using a reducing agent such as lithium aluminum hydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to facilitate the reduction step.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be further reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(2,5-Dimethylphenyl)-2-(methylamino)ethanone.
Reduction: 2-(2,5-Dimethylphenyl)-2-(methylamino)ethane.
Substitution: Various substituted derivatives depending on the alkyl halide used.
Scientific Research Applications
Medicinal Chemistry: As a chiral building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmacology: Investigated for its potential biological activity and therapeutic effects.
Mechanism of Action
The mechanism of action of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the body, influencing biochemical pathways.
Pathways Involved: The compound could modulate neurotransmitter systems or enzyme activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL: The enantiomer of the compound with potentially different biological activity.
2-(2,5-Dimethylphenyl)-2-aminoethanol: A structurally similar compound with an amino group instead of a methylamino group.
Uniqueness
(S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL is unique due to its specific chiral configuration and the presence of both a hydroxyl and a methylamino group, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(2S)-2-(2,5-dimethylphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C11H17NO/c1-8-4-5-9(2)10(6-8)11(7-13)12-3/h4-6,11-13H,7H2,1-3H3/t11-/m1/s1 |
InChI Key |
UHMYHZGCCWORAV-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@@H](CO)NC |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(CO)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



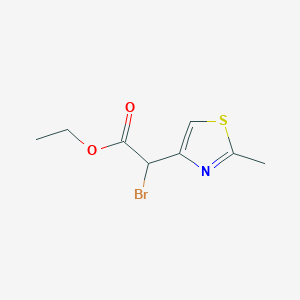


![(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine](/img/structure/B13040624.png)




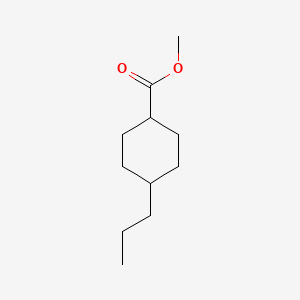
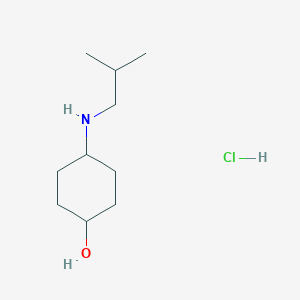
![Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B13040672.png)
